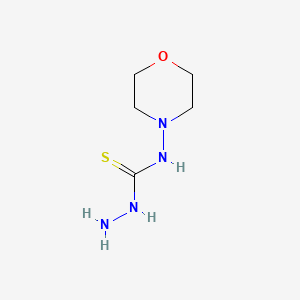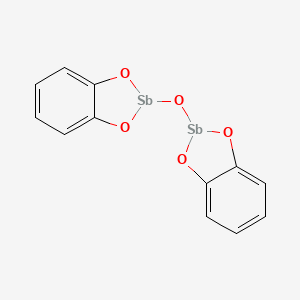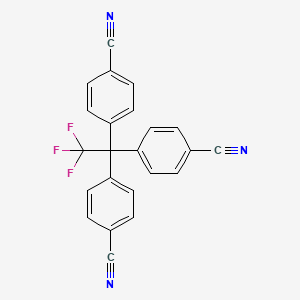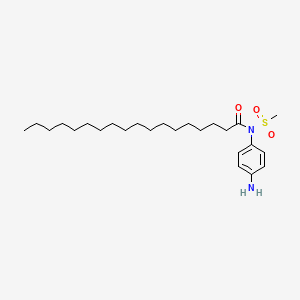![molecular formula C13H17N5O B14587974 N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide CAS No. 61051-56-7](/img/structure/B14587974.png)
N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide is a chemical compound that belongs to the class of phthalazine derivatives Phthalazine is a bicyclic heterocycle that consists of a benzene ring fused with a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide typically involves the reaction of phthalazine derivatives with hydrazine and subsequent alkylation. One common method includes the following steps:
Formation of Phthalazin-1-yl Hydrazine: Phthalazine is reacted with hydrazine hydrate under reflux conditions to form phthalazin-1-yl hydrazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phthalazine ring.
Reduction: Reduced forms of the hydrazine moiety.
Substitution: Alkylated or acylated derivatives depending on the substituent used.
Applications De Recherche Scientifique
N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit enzymes like topoisomerase and induce apoptosis in cancer cells.
Biology: It is used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide involves its interaction with molecular targets such as enzymes. For example, it can inhibit topoisomerase, an enzyme involved in DNA replication, leading to the induction of apoptosis in cancer cells. The compound may also interact with other cellular pathways, including the MAPK pathway, which is involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazin-1-yl Hydrazine: A precursor in the synthesis of N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide.
Phthalazinone Derivatives: Compounds with similar core structures but different substituents, often studied for their pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and interact with cellular pathways makes it a valuable compound for research in medicinal chemistry and biology.
Propriétés
Numéro CAS |
61051-56-7 |
|---|---|
Formule moléculaire |
C13H17N5O |
Poids moléculaire |
259.31 g/mol |
Nom IUPAC |
N-ethyl-3-(2-phthalazin-1-ylhydrazinyl)propanamide |
InChI |
InChI=1S/C13H17N5O/c1-2-14-12(19)7-8-15-17-13-11-6-4-3-5-10(11)9-16-18-13/h3-6,9,15H,2,7-8H2,1H3,(H,14,19)(H,17,18) |
Clé InChI |
IYWIXJOOMFGMTB-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CCNNC1=NN=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)


![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)

![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)



![Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-](/img/structure/B14587965.png)


![8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14587971.png)
